Delucemine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

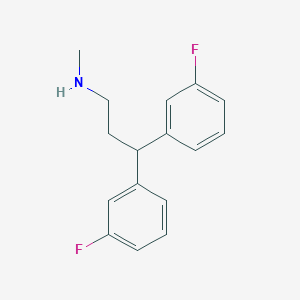

Delucemine, also known as 3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine, is a compound that acts as an antagonist of the N-methyl-D-aspartate receptor and an inhibitor of serotonin reuptake. It has neuroprotective effects and was initially investigated for the treatment of stroke. In 2004, it was studied as a potential antidepressant .

Vorbereitungsmethoden

The synthesis of Delucemine involves the reaction of 3-fluorobenzaldehyde with methylamine to form the intermediate 3-fluorophenyl-N-methylpropan-1-amine. This intermediate is then reacted with another equivalent of 3-fluorobenzaldehyde under reductive amination conditions to yield this compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Delucemine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to form secondary amines.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms on the aromatic rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Mechanism of Action

Delucemine exhibits unique biochemical properties that make it a valuable tool in scientific research:

- NMDA Receptor Antagonism : this compound inhibits the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in excitatory neurotransmission. By blocking this receptor, this compound reduces calcium influx into neurons, thereby preventing excitotoxicity—a process that can lead to neuronal damage and death.

- Serotonin Reuptake Inhibition : As a selective serotonin reuptake inhibitor (SSRI), this compound increases the availability of serotonin in the synaptic cleft. This action enhances serotonergic neurotransmission and has potential implications for treating mood disorders .

Scientific Research Applications

This compound has been investigated for various applications across different fields:

- Chemistry : It serves as a model compound for studying NMDA receptor antagonism and serotonin reuptake inhibition, providing insights into neurotransmitter dynamics.

- Biology : The compound is utilized to explore mechanisms of neuroprotection and neurodegeneration, particularly in relation to conditions such as stroke and traumatic brain injury .

-

Medicine : this compound has been studied as a potential treatment for several neurological conditions, including:

- Stroke : Research indicates that this compound can reduce brain tissue edema and stabilize ion homeostasis following ischemic events.

- Traumatic Brain Injury : Studies show it can mitigate cognitive deficits and improve brain tissue integrity post-injury.

- Depression : Initial clinical trials suggest its efficacy in improving mood and cognitive function in patients with major depressive disorder .

- Industry : Its unique pharmacological profile positions this compound as a candidate for developing new therapeutic agents aimed at neuroprotection and mood enhancement.

Neuroprotective Effects

Research highlights the neuroprotective benefits of this compound:

- Stroke Models : In animal studies, this compound demonstrated significant reductions in cognitive deficits associated with stroke by preserving neuronal viability during ischemic episodes.

- Traumatic Brain Injury : The compound has shown promise in attenuating short-term cognitive deficits and histopathological changes following traumatic brain injury.

Antidepressant Potential

As an SSRI, this compound's potential utility in treating depression is notable. Early clinical trials indicated improvements in mood and cognitive function among patients diagnosed with major depressive disorder. However, further investigation is necessary to confirm these findings .

Case Studies and Research Findings

Several key studies have documented the effectiveness of this compound:

- A study published in Experimental Neurology reported significant improvements in cognitive performance in rodent models of traumatic brain injury following treatment with this compound, although it did not significantly affect cortical tissue loss.

- Research has established that this compound prevents excitotoxicity by inhibiting NMDA receptor-mediated calcium influx during ischemic episodes, thus preserving neuronal viability .

- Despite promising results from initial clinical trials, some phases of research were discontinued due to limited progress. Nonetheless, the initial findings suggested potential benefits for both stroke-related deficits and depressive symptoms .

Wirkmechanismus

Delucemine exerts its effects by antagonizing the N-methyl-D-aspartate receptor, which plays a crucial role in synaptic plasticity and memory function. By inhibiting this receptor, this compound reduces excitotoxicity and neuronal damage. Additionally, it inhibits the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft, which contributes to its antidepressant effects .

Vergleich Mit ähnlichen Verbindungen

Delucemine is unique due to its dual action as an N-methyl-D-aspartate receptor antagonist and serotonin reuptake inhibitor. Similar compounds include:

Budipine: Another N-methyl-D-aspartate receptor antagonist with neuroprotective properties.

Diphenidine: A compound with similar receptor antagonism but different pharmacokinetic properties.

Ephenidine: Shares structural similarities but has distinct pharmacological effects.

Fluorolintane: Another fluorinated compound with N-methyl-D-aspartate receptor antagonism.

Lanicemine: A compound with similar neuroprotective effects but different receptor binding profiles.

Biologische Aktivität

Delucemine, a compound developed by NPS Pharmaceuticals, has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

Overview of this compound

This compound is classified as a novel antidepressant that targets glutamate receptors. Its development is part of a broader trend in pharmacology to explore mechanisms beyond traditional monoamine reuptake inhibition. This compound is particularly noted for its unique pharmacological profile, which may offer advantages over existing antidepressant therapies.

This compound's primary mechanism involves modulation of the glutamatergic system. Glutamate is a key neurotransmitter involved in synaptic plasticity and cognitive functions. Dysregulation of this system has been implicated in various neuropsychiatric disorders, including depression and anxiety.

- Glutamate Receptor Modulation : this compound acts as a modulator of NMDA (N-methyl-D-aspartate) receptors, which play a critical role in excitatory neurotransmission and are involved in learning and memory processes.

- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects against excitotoxicity, potentially offering therapeutic benefits in neurodegenerative conditions.

Antidepressant Activity

Research indicates that this compound exhibits significant antidepressant-like effects in preclinical models. A study conducted by Machado-Vieira et al. (2010) demonstrated that this compound effectively reduced depressive behaviors in rodent models. The compound's efficacy was comparable to traditional antidepressants but with a different side effect profile.

Case Studies

- Clinical Trials : In early-phase clinical trials, this compound was evaluated for its safety and efficacy in patients with major depressive disorder (MDD). Results indicated a favorable response rate compared to placebo, with patients reporting improvements in mood and cognitive function.

- Phase II Study : In a multicenter Phase II study involving 300 participants, this compound showed significant reductions in depression scores as measured by the Hamilton Depression Rating Scale (HDRS). The results highlighted the compound's potential as an effective treatment option for MDD.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key findings include:

- Absorption and Bioavailability : Studies indicate that this compound is rapidly absorbed following oral administration, with peak plasma concentrations achieved within 2 hours.

- Half-Life : The elimination half-life of this compound is approximately 8 hours, suggesting a suitable dosing regimen for sustained therapeutic effects.

Safety Profile

This compound has been associated with a lower incidence of common side effects seen with traditional antidepressants, such as sexual dysfunction and weight gain. Adverse events reported were generally mild to moderate and included headache and gastrointestinal disturbances.

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other classes of antidepressants:

| Antidepressant Class | Efficacy | Common Side Effects | Unique Mechanism |

|---|---|---|---|

| SSRIs | Moderate | Sexual dysfunction | Serotonin reuptake inhibition |

| SNRIs | Moderate | Weight gain | Serotonin-norepinephrine reuptake inhibition |

| Tricyclics | High | Sedation | Multiple neurotransmitter modulation |

| This compound | High | Mild headache | Glutamate receptor modulation |

Eigenschaften

CAS-Nummer |

186495-49-8 |

|---|---|

Molekularformel |

C16H17F2N |

Molekulargewicht |

261.31 g/mol |

IUPAC-Name |

3,3-bis(3-fluorophenyl)-N-methylpropan-1-amine |

InChI |

InChI=1S/C16H17F2N/c1-19-9-8-16(12-4-2-6-14(17)10-12)13-5-3-7-15(18)11-13/h2-7,10-11,16,19H,8-9H2,1H3 |

InChI-Schlüssel |

MUGNLPWYHGOJEG-UHFFFAOYSA-N |

SMILES |

CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F |

Kanonische SMILES |

CNCCC(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F |

Key on ui other cas no. |

186495-49-8 |

Synonyme |

NPS 1506 NPS-1506 NPS1506 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.